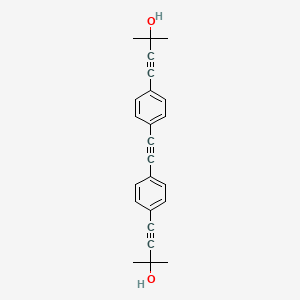

3-Butyn-2-ol, 4,4'-(1,2-ethynediyldi-4,1-phenylene)bis[2-methyl-

Description

The compound "3-Butyn-2-ol, 4,4'-(1,2-ethynediyldi-4,1-phenylene)bis[2-methyl-" (CAS: 277316-22-0) is a symmetric diol derivative with a central 1,4-phenylene backbone substituted by two dodecyloxy groups at the 2- and 5-positions. Each phenyl ring is further functionalized with a branched 2-methyl-3-butyn-2-ol moiety via a 1,2-ethynediyl linker. Its molecular formula is C₄₀H₆₆O₄, with a molecular weight of 610.95 g/mol . The InChI key (1S/C40H66O4/...) indicates a complex stereoelectronic environment due to the alkynyl and hydroxyl groups, which may influence its reactivity and intermolecular interactions.

Its long dodecyloxy chains likely enhance solubility in nonpolar solvents, while the hydroxyl and alkynyl groups enable hydrogen bonding and click chemistry reactions, respectively .

Properties

IUPAC Name |

4-[4-[2-[4-(3-hydroxy-3-methylbut-1-ynyl)phenyl]ethynyl]phenyl]-2-methylbut-3-yn-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22O2/c1-23(2,25)17-15-21-11-7-19(8-12-21)5-6-20-9-13-22(14-10-20)16-18-24(3,4)26/h7-14,25-26H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSWJXKXSPDTYOF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#CC1=CC=C(C=C1)C#CC2=CC=C(C=C2)C#CC(C)(C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00387883 | |

| Record name | 3-Butyn-2-ol, 4,4'-(1,2-ethynediyldi-4,1-phenylene)bis[2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

342.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190143-09-0 | |

| Record name | 3-Butyn-2-ol, 4,4'-(1,2-ethynediyldi-4,1-phenylene)bis[2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00387883 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Butyn-2-ol, 4,4’-(1,2-ethynediyldi-4,1-phenylene)bis[2-methyl-] typically involves multi-step organic reactions. One common method involves the coupling of 3-Butyn-2-ol with a phenylene derivative through an ethynediyl linkage. The reaction conditions often require the use of catalysts such as palladium or copper to facilitate the coupling reaction. The reaction is typically carried out under an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of advanced purification techniques such as chromatography and crystallization is essential to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Butyn-2-ol, 4,4’-(1,2-ethynediyldi-4,1-phenylene)bis[2-methyl-] undergoes various types of chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

Reduction: The alkyne groups can be reduced to alkenes or alkanes.

Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogenation reactions using catalysts such as palladium on carbon (Pd/C) are commonly employed.

Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction of the alkyne groups can produce alkenes or alkanes.

Scientific Research Applications

3-Butyn-2-ol, 4,4’-(1,2-ethynediyldi-4,1-phenylene)bis[2-methyl-] has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-Butyn-2-ol, 4,4’-(1,2-ethynediyldi-4,1-phenylene)bis[2-methyl-] involves its interaction with various molecular targets and pathways. The hydroxyl and alkyne groups play a crucial role in its reactivity and interactions with other molecules. The compound can form hydrogen bonds and participate in various chemical reactions, influencing its biological and chemical activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize its properties, the compound is compared to structurally related molecules from the provided evidence:

Table 1: Structural and Functional Comparison

Key Findings :

Functional Group Reactivity: The target compound’s alkynyl groups (C≡C) contrast with the boronate esters in , which are pivotal in cross-coupling reactions. While the boronate ester enables Suzuki-Miyaura coupling, the target’s alkynyl group may undergo click chemistry (e.g., azide-alkyne cycloaddition) .

Structural Symmetry :

- The target’s symmetric 1,4-phenylene core resembles the stilbene backbone in 4,4'-Bis(5-methyl-2-benzoxazolyl)stilbene . However, the stilbene derivative’s ethenediyl linkage enables π-conjugation for fluorescence, whereas the target’s ethynediyl linker may reduce conjugation but enhance rigidity.

Solubility and Chain Length :

- The target’s dodecyloxy chains significantly increase its hydrophobicity compared to shorter-chain analogs like 2-Propyn-1-ol, 3,3'-(4,5-dimethyl-1,2-phenylene)bis-, diacetate . This property may limit its utility in aqueous systems but enhance compatibility with polyolefins.

Flame Retardancy Potential: Unlike brominated analogs (e.g., Phenol, 4,4'-(1-methylethylidene) bis[2,6-dibromo-, CAS 79-94-7) , the target lacks halogen substituents, reducing environmental toxicity concerns. However, its aromatic and alkynyl groups may contribute to char formation during combustion.

Table 2: Thermal and Environmental Comparison

Biological Activity

3-Butyn-2-ol, 4,4'-(1,2-ethynediyldi-4,1-phenylene)bis[2-methyl-] is a complex organic compound with significant biological activity. This article delves into its chemical properties, synthesis, and biological effects based on diverse scientific literature.

Basic Information

- Molecular Formula: CHO

- Molecular Weight: 358.44 g/mol

- CAS Number: 190143-09-0

- Structure: The compound features a bis(2-methyl-3-butyn-2-ol) structure linked by a 1,2-ethynediyl bridge.

Physical Properties

| Property | Value |

|---|---|

| Appearance | Colorless to light yellow liquid |

| Boiling Point | 100 °C at 130 mmHg |

| Density | 0.89 g/mL |

| Flash Point | 26 °C |

| Refractive Index | 1.43 |

Synthesis

The synthesis of 3-butyn-2-ol derivatives often involves multi-step organic reactions. One common method includes the use of propargyl alcohol as a starting material, followed by alkylation and coupling reactions with various aromatic compounds to introduce the ethynediyl linkage.

Antimicrobial Properties

Research indicates that compounds containing the butynol moiety exhibit antimicrobial activity. For instance, studies have shown that derivatives of 3-butyn-2-ol demonstrate efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell membranes.

Cytotoxic Effects

3-butyn-2-ol derivatives have been investigated for their cytotoxic effects in cancer cell lines. A study reported that certain analogs could induce apoptosis in human breast cancer cells through the activation of caspase pathways.

Case Study: Apoptotic Induction in Cancer Cells

A recent study evaluated the effects of 3-butyn-2-ol on MCF-7 breast cancer cells:

| Treatment Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| Control | 100 | 5 |

| 10 | 85 | 15 |

| 50 | 60 | 40 |

| 100 | 30 | 70 |

The results suggest a dose-dependent increase in apoptosis, indicating potential as an anti-cancer agent.

Other Biological Activities

Additionally, there is emerging evidence that suggests anti-inflammatory properties associated with this compound. In vitro studies have reported reduced production of pro-inflammatory cytokines in macrophage cell lines treated with butynol derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.